Piperidino-acetildenafil

Description

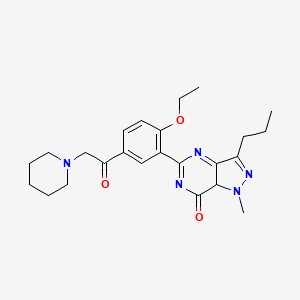

Piperidino-acetildenafil is an unapproved phosphodiesterase type 5 (PDE5) inhibitor structurally analogous to sildenafil and acetildenafil. It is classified as a "designer drug" due to its emergence in illicit erectile dysfunction products, where modifications to approved drug structures aim to circumvent regulatory detection . The compound features a pyrazolo[4,3-d]pyrimidine core, similar to acetildenafil, but substitutes the piperazine ring with a piperidine moiety.

Properties

Molecular Formula |

C24H31N5O3 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14,22H,4-9,12-13,15H2,1-3H3 |

InChI Key |

WCERXYNKYYPLJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperiacetildenafil involves several steps, starting with the preparation of the core pyrazolopyrimidinone structure. This is typically achieved through a series of condensation reactions involving appropriate starting materials.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Piperiacetildenafil undergoes various chemical reactions, including:

Oxidation: This reaction can modify the piperidine ring, affecting the compound’s activity.

Reduction: Reduction reactions can alter the nitrogen-containing functional groups.

Substitution: Common in the modification of the pyrazolopyrimidinone core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various derivatives of Piperiacetildenafil, which are often studied for their altered biological activities .

Scientific Research Applications

Piperiacetildenafil is primarily used in scientific research to study the effects of PDE5 inhibition. Its applications include:

Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

Biology: Studied for its effects on cellular signaling pathways involving cyclic GMP.

Medicine: Research into potential therapeutic applications, although it is not approved for clinical use.

Industry: Utilized in the development of new PDE5 inhibitors with improved efficacy and safety profiles.

Mechanism of Action

Piperiacetildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic GMP in smooth muscle cells, resulting in muscle relaxation and increased blood flow. The primary molecular target is the PDE5 enzyme, and the pathway involves the nitric oxide (NO)-cyclic GMP signaling cascade .

Comparison with Similar Compounds

Core Structural Features

Piperidino-acetildenafil shares the pyrazolo[4,3-d]pyrimidine backbone common to PDE5 inhibitors like sildenafil and vardenafil. Key structural distinctions lie in its substituents:

Comparative Table: Structural and Physicochemical Properties

Binding Affinity and Selectivity

This compound’s piperidine group may reduce PDE5 binding affinity compared to piperazine-containing analogs like acetildenafil, as piperazine’s dual nitrogen atoms enhance hydrogen bonding with the enzyme’s active site .

Metabolic and Toxicity Profiles

- Toxicity: Unlike approved PDE5 inhibitors, this compound lacks clinical safety data. Illicit formulations often contain inconsistent doses, increasing risks of hypotension, priapism, and cardiovascular events .

Regulatory and Analytical Challenges

Analytical methods such as LC-MS/MS are required for detection, as highlighted in AOAC SMPR guidelines for PDE5 inhibitor analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.